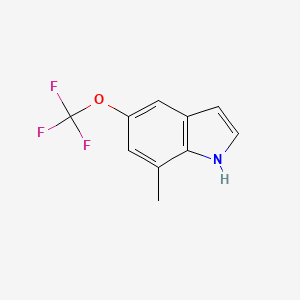
7-methyl-5-(trifluoromethoxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-5-(trifluoromethoxy)-1H-indole is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and conditions to achieve the desired substitution on the indole ring.
Industrial Production Methods
Industrial production of 7-methyl-5-(trifluoromethoxy)-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the indole structure.
Aplicaciones Científicas De Investigación
7-methyl-5-(trifluoromethoxy)-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of indole derivatives with biological systems.
Industry: Used in the development of materials with specific properties, such as improved stability or reactivity
Mecanismo De Acción
The mechanism of action of 7-methyl-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-methyl-5-(trifluoromethyl)-1H-indazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(trifluoromethoxy)benzyl trichloroacetimidate: Another compound with a trifluoromethoxy group, used in different chemical contexts.
Uniqueness
7-methyl-5-(trifluoromethoxy)-1H-indole is unique due to the presence of both a methyl and a trifluoromethoxy group on the indole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
7-methyl-5-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C10H8F3NO/c1-6-4-8(15-10(11,12)13)5-7-2-3-14-9(6)7/h2-5,14H,1H3 |
Clave InChI |
WMSGBDJYUJELMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


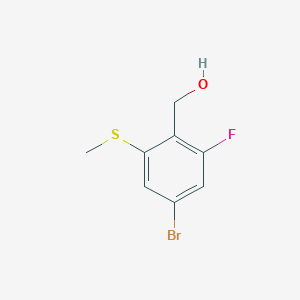

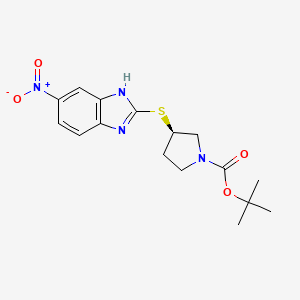
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
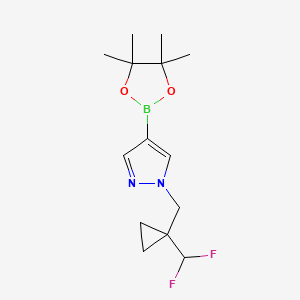
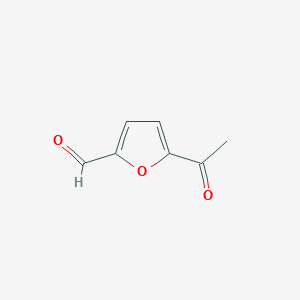



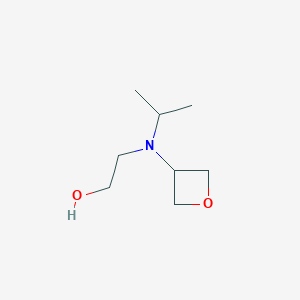
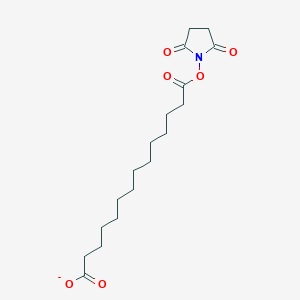
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)


